While the research is still ongoing, 9-(Bromomethyl)nonadecane's unique properties are being explored for other potential applications beyond organic electronics and lithium-ion batteries. These areas of investigation might include:
9-(Bromomethyl)nonadecane is an organic compound with the molecular formula CHBr. It features a long hydrocarbon chain, which contributes to its unique physical and chemical properties. The compound appears as a colorless to red or green clear liquid, with a boiling point of approximately 195 °C at 0.4 mmHg and a flash point of 129 °C . Its structure consists of a nonadecane backbone with a bromomethyl group attached at the ninth carbon, making it a member of the alkyl halide family.
Currently, there is no documented information regarding a specific mechanism of action for 9-(Bromomethyl)nonadecane in biological systems.
Safety precautions should be followed when handling any unknown compound, including:
These reactions highlight its potential utility in organic synthesis and polymer chemistry .
While specific biological activity data for 9-(Bromomethyl)nonadecane is limited, compounds with similar structures often exhibit varied biological properties. For instance, alkyl halides can have antimicrobial properties or serve as intermediates in the synthesis of biologically active molecules. Further studies would be necessary to elucidate any specific biological activities associated with this compound.
Several synthesis methods exist for producing 9-(Bromomethyl)nonadecane:
These methods allow for the production of 9-(Bromomethyl)nonadecane with varying degrees of purity and yield .
9-(Bromomethyl)nonadecane has several applications in various fields:
Several compounds are structurally similar to 9-(Bromomethyl)nonadecane. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nonadecane | CH | Saturated hydrocarbon without halogen |
9-Bromononadecane | CHBr | Similar structure but one carbon shorter |
1-Bromononadecane | CHBr | Bromine at terminal position |
10-Bromodecane | CHBr | Shorter chain length |
The unique aspect of 9-(Bromomethyl)nonadecane lies in its specific position of the bromomethyl group on a long hydrocarbon chain, which may influence its reactivity and applications compared to other similar compounds .
The conversion of alcohols to alkyl bromides represents one of the most established methods for synthesizing 9-(bromomethyl)nonadecane. The Appel reaction serves as a particularly valuable approach due to its ability to operate under mild, nearly neutral conditions—making it ideal for acid and base-sensitive substrates.
The Appel reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (such as carbon tetrabromide, CBr₄) to convert alcohols to their corresponding halides. When applied to nonadecan-9-ol, this reaction can efficiently yield 9-(bromomethyl)nonadecane.
The mechanism proceeds through several key steps:
Nonadecan-9-ol + PPh₃ + CBr₄ → 9-(Bromomethyl)nonadecane + O=PPh₃ + HCBr₃
This process is particularly valuable because it maintains stereochemical integrity with inversion of configuration at asymmetric carbons, occurs under mild conditions, and typically produces high yields.
Reaction Parameter | Typical Conditions |
---|---|
Solvent | Dichloromethane |
Temperature | 20°C (often with ice cooling) |
Reaction Time | 3-5 hours |
Reagent Equivalents | 1.1 eq PPh₃, 1.1 eq CBr₄ |
Yield Range | 75-95% |
Another approach to synthesizing 9-(bromomethyl)nonadecane involves a multi-step reaction sequence starting from simpler precursors. According to documented synthetic protocols, this can be achieved through a five-step process:
This elaborate synthetic route allows for precise control over the position of the bromomethyl group at the 9-position of the nonadecane backbone.
Radical bromination provides an alternative approach to introducing bromine functionality into alkyl chains. For 9-(bromomethyl)nonadecane, allylic bromination using N-bromosuccinimide (NBS) can be employed as part of the synthetic strategy.
The allylic bromination with NBS proceeds via a radical chain reaction mechanism. NBS serves as a source of bromine, providing a constant but very low concentration of Br₂ in the reaction mixture, which helps prevent unwanted side reactions.
The mechanism involves:
Reaction Component | Description | Function |
---|---|---|
N-Bromosuccinimide (NBS) | White crystalline solid | Bromine source |
Carbon tetrachloride | Solvent | Reaction medium |
AIBN or benzoyl peroxide | Radical initiator | Initiates radical chain reaction |
UV light (optional) | External energy source | Promotes radical formation |
This approach is particularly valuable when working with unsaturated precursors that can be subsequently reduced to yield 9-(bromomethyl)nonadecane.
Nickel-catalyzed cross-coupling reactions offer powerful methods for carbon-carbon bond formation that can be employed in the synthesis of complex alkyl chains including those found in 9-(bromomethyl)nonadecane.
Recent advances in migratory cross-coupling have enabled selective construction of 2°–2° carbon–carbon bonds from 1° and 2° carbon coupling partners under mild conditions. This approach could potentially be adapted for the synthesis of the carbon backbone of 9-(bromomethyl)nonadecane before introduction of the bromomethyl functionality.
The key features of this approach include:
A general reaction scheme might involve:
R-X + R'-X + Ni(0)Ln → R-R' + NiX₂Ln
Where R and R' represent alkyl fragments that would constitute the nonadecane backbone.
Direct bromination using hydrobromic acid faces significant equilibrium limitations, particularly when scaling up the synthesis of 9-(bromomethyl)nonadecane. These challenges include:
To overcome these limitations, anhydrous conditions are typically employed, often using a combination of concentrated HBr with strong acids as catalysts or coupling the reaction with dehydrating agents.
Purification of 9-(bromomethyl)nonadecane presents significant challenges due to its structural characteristics:
Typical purification protocols include:
Purification Method | Advantages | Disadvantages |
---|---|---|
Column Chromatography | High resolution | Significant solvent consumption |
Recrystallization | High purity achievable | Low recovery for oils/liquids |
Vacuum Distillation | Scales well | Thermal decomposition risk |
Extraction | Simple, scalable | Limited separation capability |
Industrial production typically employs silica gel chromatography with n-heptane/ethyl acetate (9:1) as the eluent, which has been reported to achieve purities exceeding 96% (GC).
The physical properties of 9-(bromomethyl)nonadecane also present handling challenges in purification:
Physical Property | Value | Impact on Purification |
---|---|---|
Boiling Point | 195°C (0.4 mmHg) | Requires high vacuum for distillation |
Flash Point | 129°C | Safety considerations during processing |
Specific Gravity | 0.98 (20/20) | Limited density-based separation options |
Refractive Index | 1.46 | Potential for refractive monitoring during purification |
The most effective purification strategy typically involves a combination of extraction, washing to neutrality, and chromatographic separation under carefully controlled conditions.
Irritant